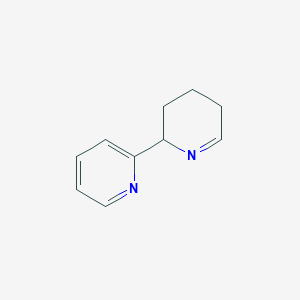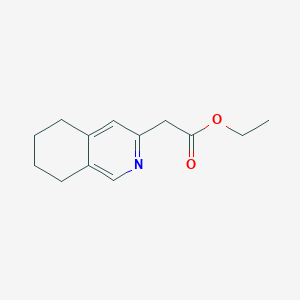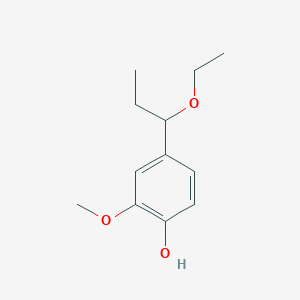![molecular formula C21H15N3O6 B14510469 2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid CAS No. 63458-77-5](/img/structure/B14510469.png)
2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring flanked by two benzoic acid moieties connected through carbonylazanediyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives under controlled conditions. One common method involves the use of pyridine-2,6-dihydrazide reacting with pyruvic acid to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid has several scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: Used in the development of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid involves its ability to coordinate with metal ions through its pyridine and carboxylate groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets include metal ions such as zinc, copper, and palladium, and the pathways involved often relate to metal-ligand interactions .
Comparison with Similar Compounds
2,2’-[Pyridine-2,6-diylbis(carbonylhydrazono)]dipropanoic acid: Similar in structure but with hydrazono linkages instead of azanediyl.
4,4’-[(Pyridine-2,6-dicarbonyl)bis(azanediyl)]dibenzoic acid: Another related compound with similar coordination properties.
Uniqueness: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is unique due to its specific structural arrangement, which allows for versatile coordination with various metal ions. This versatility makes it particularly valuable in the synthesis of metal-organic frameworks and other coordination compounds.
Properties
CAS No. |
63458-77-5 |
|---|---|
Molecular Formula |
C21H15N3O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[[6-[(2-carboxyphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6/c25-18(23-14-8-3-1-6-12(14)20(27)28)16-10-5-11-17(22-16)19(26)24-15-9-4-2-7-13(15)21(29)30/h1-11H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChI Key |
WUHABXLGDZEEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)


![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

